molecular formula C14H20ClN3O2 B1531066 tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate CAS No. 1001754-82-0

tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate

Cat. No.: B1531066
CAS No.: 1001754-82-0
M. Wt: 297.78 g/mol
InChI Key: QLZAPBRELYGZIY-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate” is a chemical compound . It is used in the field of chemistry for various purposes .


Synthesis Analysis

The synthesis of “this compound” involves several steps . It is synthesized from 1-Boc-4- (4-Iodo-1H-pyrazol-1-yl)piperidine and 1-4,4,4’,4’,5,5,5’,5’-Octamethyl-2,2’-bi (1,3,2-dioxaborolane), which can also be obtained by purification and isolation from tert-Butyl 4- ((methylsulfonyl)oxy)piperidine-1-carboxylate .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H20ClN3O2 . Its molecular weight is 297.780 Da . The InChI key is GZYDEJABHMSOIM-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve several steps . More research is needed to fully understand these reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 114.0 to 118.0 °C . Its density is 1.14±0.1 g/cm3 . The compound is stored under an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Characterization

tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of biologically active compounds. For example, it is used in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a key component in crizotinib, an anticancer drug. The synthesis process involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with the final product confirmed by mass spectrometry and NMR spectrum analysis (Kong et al., 2016).

Applications in Anticancer Drug Development

tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative of this compound, is vital in developing small molecule anticancer drugs. Its synthesis from commercially available piperidin-4-ylmethanol involves nucleophilic substitution, oxidation, halogenation, and elimination reactions. This compound has been instrumental in developing drugs for treating depression, cerebral ischemia, and as a potential analgesic (Zhang et al., 2018).

Key Intermediate in dCK Inhibitors

A practical synthesis of tert-butyl 4-(4-amino-5-fluoropyrimidin-2-yloxy)piperidine-1-carboxylate, derived from this compound, is essential in preparing potent deoxycytidine kinase (dCK) inhibitors. This process provides an economical alternative for synthesizing these inhibitors, crucial for cancer treatment (Zhang et al., 2009).

Synthesis of Vandetanib Intermediate

The compound is a key intermediate in synthesizing Vandetanib, a drug used to treat certain types of cancer. The synthesis process includes acylation, sulfonation, and substitution steps, with a total yield of 20.2% (Wang et al., 2015).

Antibacterial and Anthelmintic Activity

This compound has been evaluated for its in vitro antibacterial and anthelmintic activities. Though it exhibited poor antibacterial activity, it showed moderate anthelmintic activity, highlighting its potential in developing treatments for parasitic infections (Sanjeevarayappa et al., 2015).

Safety and Hazards

“tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate” is classified as Acute Tox. 3 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is also classified as a non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects .

Properties

IUPAC Name

tert-butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-8-5-10(6-9-18)11-4-7-16-12(15)17-11/h4,7,10H,5-6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZAPBRELYGZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676676
Record name tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001754-82-0
Record name 1,1-Dimethylethyl 4-(2-chloro-4-pyrimidinyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001754-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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